N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile scaffolds in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the condensation of appropriate pyrazole derivatives. One common method involves the reaction of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with 1,4-dimethyl-1H-pyrazol-3-amine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce corresponding amines or alcohols .
Scientific Research Applications
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
1-Ethyl-3-methyl-1H-pyrazole: Another pyrazole compound with comparable properties.
3,5-Dimethyl-1H-pyrazole: Known for its use in various synthetic applications.
Uniqueness
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in multiple scientific fields .
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-11(9(2)6-14-17)7-13-12-10(3)8-16(4)15-12/h6,8H,5,7H2,1-4H3,(H,13,15) |
InChI Key |
AUURORJZHTZEPU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=NN(C=C2C)C |
Origin of Product |
United States |
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